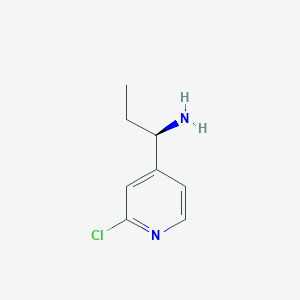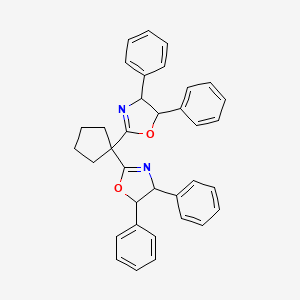
(R,S)-BisPh-cpbBox
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R,S)-BisPh-cpbBox is a chiral ligand used in asymmetric catalysis. It is known for its ability to induce high enantioselectivity in various chemical reactions, making it a valuable tool in organic synthesis. The compound is characterized by its unique structure, which includes a bisphosphine backbone and a chiral oxazoline moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-BisPh-cpbBox typically involves the following steps:
Formation of the Bisphosphine Backbone: This step involves the reaction of a suitable phosphine precursor with a halogenated aromatic compound under palladium-catalyzed conditions.
Introduction of the Chiral Oxazoline Moiety: The chiral oxazoline is introduced through a condensation reaction between an amino alcohol and a carboxylic acid derivative.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow methods to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for maintaining the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(R,S)-BisPh-cpbBox undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ligand can participate in substitution reactions, particularly in the formation of metal complexes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and other hydride donors.
Substitution: Metal salts such as palladium chloride, nickel chloride, and copper sulfate.
Major Products Formed
The major products formed from these reactions include various metal complexes, oxidized derivatives, and reduced forms of the ligand.
Aplicaciones Científicas De Investigación
(R,S)-BisPh-cpbBox has a wide range of applications in scientific research:
Chemistry: It is extensively used in asymmetric catalysis to produce enantiomerically pure compounds.
Biology: The ligand is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It plays a role in the development of drugs with high enantioselectivity, improving their efficacy and reducing side effects.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of (R,S)-BisPh-cpbBox involves its ability to coordinate with metal centers, forming chiral metal complexes. These complexes then participate in catalytic cycles, where the chiral environment provided by the ligand induces enantioselectivity in the reaction. The molecular targets include various transition metals, and the pathways involved are typically those of catalytic cycles in asymmetric synthesis.
Comparación Con Compuestos Similares
Similar Compounds
(R,R)-BisPh-cpbBox: A diastereomer of (R,S)-BisPh-cpbBox with different enantioselectivity properties.
(S,S)-BisPh-cpbBox: Another diastereomer with unique catalytic properties.
BINAP: A widely used chiral ligand with a similar bisphosphine backbone but different chiral moieties.
Uniqueness
This compound is unique due to its specific chiral environment, which provides high enantioselectivity in a variety of reactions. Its ability to form stable metal complexes and its versatility in different types of reactions make it a valuable tool in both academic and industrial research.
Propiedades
Fórmula molecular |
C35H32N2O2 |
|---|---|
Peso molecular |
512.6 g/mol |
Nombre IUPAC |
2-[1-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C35H32N2O2/c1-5-15-25(16-6-1)29-31(27-19-9-3-10-20-27)38-33(36-29)35(23-13-14-24-35)34-37-30(26-17-7-2-8-18-26)32(39-34)28-21-11-4-12-22-28/h1-12,15-22,29-32H,13-14,23-24H2 |
Clave InChI |
WPRVHHTWEGTLPZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(C2=NC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=NC(C(O5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


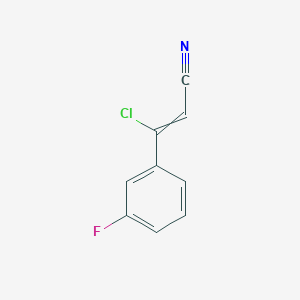
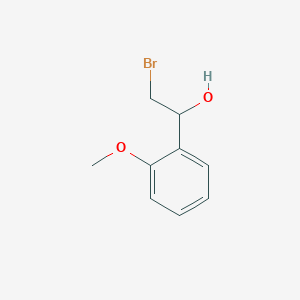
![5-{2-[(4-Chlorophenyl)amino]ethenyl}-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile](/img/structure/B12513558.png)
![1-[(4-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12513576.png)
![3-Chloro-2-({7-[2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B12513578.png)
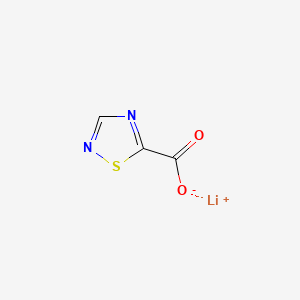
![2-Sulfanylidene-5-{[2-(1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B12513584.png)

![Methyl 2-[(2-chlorophenyl)amino]-6-(trifluoromethyl)pyridine-3-carboxylate](/img/structure/B12513600.png)
![N-tert-butyl-5-chlorobenzo[d]thiazol-2-amine](/img/structure/B12513603.png)

![[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxyphosphonic acid](/img/structure/B12513615.png)
![2-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3$l^{6-thia-4-azatricyclo[5.2.1.0^{1,5]decane-4-carbonyl]benzoic acid](/img/structure/B12513617.png)
